PKI (14-24)amide is a potent inhibitor of cyclic adenosine monophosphate-dependent protein kinase A, commonly known as PKA. This compound is significant in biochemical research due to its ability to modulate various cellular processes by inhibiting PKA activity. The structure of PKI (14-24)amide includes a sequence of amino acids that confer its inhibitory properties. It is classified as a peptide-based inhibitor, specifically designed to interfere with the signaling pathways mediated by PKA.
PKI (14-24)amide is derived from the heat-stable protein kinase inhibitor family, which is naturally occurring in certain organisms. It has been synthesized for laboratory use and is available from various suppliers, including Tocris Bioscience, MedChemExpress, and AbMole BioScience. The compound is often used in studies involving cancer research, particularly in pancreatic cancer cell lines where it has shown to induce apoptosis and inhibit cell growth .
PKI (14-24)amide falls under the category of synthetic peptide inhibitors targeting protein kinases. It is specifically designed to inhibit the activity of PKA, making it a valuable tool in molecular biology and pharmacology for studying cAMP signaling pathways.
The synthesis of PKI (14-24)amide typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process may include:
Technical details regarding the synthesis can vary based on specific protocols used by different laboratories but generally adhere to these principles .
PKI (14-24)amide functions primarily by binding to PKA and inhibiting its enzymatic activity. This inhibition can be quantitatively assessed through various biochemical assays:
Technical details from studies indicate that PKI (14-24)amide exhibits an inhibition constant (Ki) value around 340 nM, demonstrating its effectiveness as a PKA inhibitor .
The mechanism by which PKI (14-24)amide inhibits PKA involves competitive binding at the active site of the enzyme. By mimicking substrate interactions, it effectively prevents ATP from binding and thus halts downstream signaling cascades associated with cAMP signaling.
Research indicates that PKI (14-24)amide can significantly alter cellular responses by modulating pathways involved in cell growth and apoptosis, particularly in cancer cells .
PKI (14-24)amide appears as a solid at room temperature with no distinct odor.
Key properties include:
PKI (14-24)amide has several scientific applications:
The discovery of the Protein Kinase Inhibitor (PKI) traces back to the foundational work of Walsh, Fischer, and Krebs in the late 1960s. During purification of the PKA catalytic subunit (C-subunit), researchers identified a contaminating heat-stable protein that potently inhibited cAMP-dependent kinase activity [1] [2]. This endogenous inhibitor, later termed PKI, was isolated from skeletal muscle and brain tissues and shown to survive incubation at 95°C and trichloroacetic acid precipitation [1]. By 1985, collaborative efforts led to the complete sequencing of the 75-amino acid PKI protein, localizing its inhibitory activity to the N-terminal region [1] [2]. The critical inhibitory sequence was subsequently refined to residues 14-24 (Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp), forming the basis for synthetic PKI (14-24)amide [5] [6]. This peptide emerged as a biochemical tool to probe PKA function, reflecting a milestone in kinase research history alongside the characterization of the PKA holoenzyme [9].
PKI (14-24)amide serves as a high-affinity competitive inhibitor of PKA’s catalytic subunit. Its mechanism involves mimicking the substrate’s phosphate-acceptor sequence while acting as a pseudo-substrate that cannot be phosphorylated [1] [2]. Within the cAMP/PKA cascade, PKA exists as an inactive tetrameric holoenzyme comprising two regulatory (R) and two catalytic (C) subunits. Upon cAMP binding, the C-subunits dissociate and phosphorylate serine/threonine residues on target proteins [2] [10]. PKI (14-24)amide binds the C-subunit with sub-nanomolar affinity (Kᵢ = 1-36 nM) in the presence of Mg²⁺/ATP, forming a ternary complex that sterically blocks substrate access [1] [6]. Unlike regulatory subunits, PKI contains a nuclear export signal (NES), enabling it to shuttle PKA C-subunits out of the nucleus and terminate CREB-mediated transcription [1] [2]. This dual-function inhibition makes PKI (14-24)amide indispensable for studying spatiotemporal PKA regulation in cellular compartments.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7